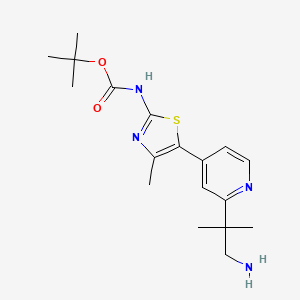

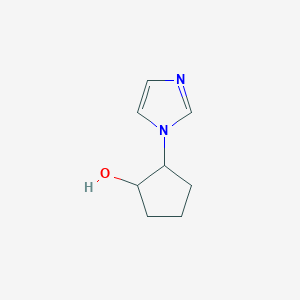

1-hidroxiciclopentano-2-il-1H-imidazol

Descripción general

Descripción

“2-(1H-imidazol-1-yl)cyclopentan-1-ol” is a compound with the molecular formula C8H12N2O . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures . The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated its antihypertensive potential .Molecular Structure Analysis

The molecular weight of “2-(1H-imidazol-1-yl)cyclopentan-1-ol” is 152.19 . The InChI code for this compound is 1S/C8H12N2O/c11-8(3-1-2-4-8)7-9-5-6-10-7/h5-6,11H,1-4H2,(H,9,10) .Aplicaciones Científicas De Investigación

Actividad antibacteriana

Los derivados del imidazol, incluido el “1-hidroxiciclopentano-2-il-1H-imidazol”, han demostrado poseer propiedades antibacterianas . Pueden inhibir el crecimiento de las bacterias, lo que los hace útiles en el desarrollo de nuevos fármacos antibacterianos.

Actividad antimicobacteriana

Los compuestos de imidazol también exhiben actividad antimicobacteriana . Esto significa que se pueden usar en el tratamiento de enfermedades causadas por micobacterias, como la tuberculosis.

Actividad antiinflamatoria

Las propiedades antiinflamatorias de los derivados del imidazol los convierten en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios . Pueden ayudar a reducir la inflamación y el dolor en el cuerpo.

Actividad antitumoral

Los compuestos de imidazol han mostrado potencial en el tratamiento del cáncer debido a su actividad antitumoral . Pueden inhibir el crecimiento de las células tumorales, lo que los hace útiles en el desarrollo de nuevos fármacos anticancerígenos.

Actividad antifúngica

Se sintetizó una nueva serie de ésteres aromáticos y derivados de carbamato de “this compound” y se evaluó su actividad antifúngica contra cepas de Candida albicans y especies de Candida no albicans . Esto sugiere un posible uso en el tratamiento de infecciones fúngicas.

Actividad antidiabética

Se ha informado que los derivados del imidazol muestran actividad antidiabética . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antidiabéticos.

Actividad antioxidante

Las propiedades antioxidantes de los compuestos de imidazol pueden ayudar a proteger las células del cuerpo del daño causado por los radicales libres . Esto los hace útiles en el desarrollo de nuevos fármacos antioxidantes.

Actividad antiprotozoaria y antibacteriana

Algunos compuestos de imidazol, como el tinidazol y el ornidazol, han mostrado actividades antiprotozoarias y antibacterianas . Esto sugiere que el “this compound” podría usarse potencialmente en el tratamiento de infecciones protozoarias y bacterianas.

Safety and Hazards

The safety information for “2-(1H-imidazol-1-yl)cyclopentan-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mecanismo De Acción

Target of action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities .

Mode of action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical pathways

Imidazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Result of action

Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Análisis Bioquímico

Biochemical Properties

2-(1H-imidazol-1-yl)cyclopentan-1-ol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the imidazole ring to the active site of the enzyme, thereby influencing the enzyme’s activity.

Cellular Effects

The effects of 2-(1H-imidazol-1-yl)cyclopentan-1-ol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 2-(1H-imidazol-1-yl)cyclopentan-1-ol can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, 2-(1H-imidazol-1-yl)cyclopentan-1-ol exerts its effects through several mechanisms. One key mechanism involves the binding of the imidazole ring to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-imidazol-1-yl)cyclopentan-1-ol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(1H-imidazol-1-yl)cyclopentan-1-ol has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-(1H-imidazol-1-yl)cyclopentan-1-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.

Metabolic Pathways

2-(1H-imidazol-1-yl)cyclopentan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, 2-(1H-imidazol-1-yl)cyclopentan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, affecting its localization and activity.

Subcellular Localization

The subcellular localization of 2-(1H-imidazol-1-yl)cyclopentan-1-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Propiedades

IUPAC Name |

2-imidazol-1-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8-3-1-2-7(8)10-5-4-9-6-10/h4-8,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWXFQBIQIVZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

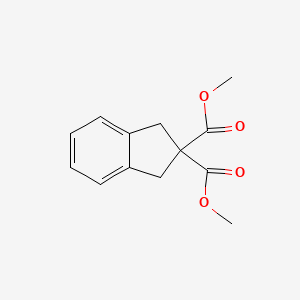

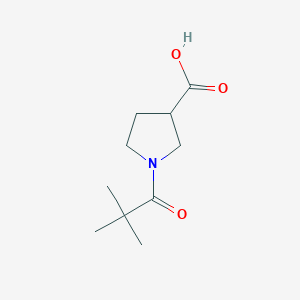

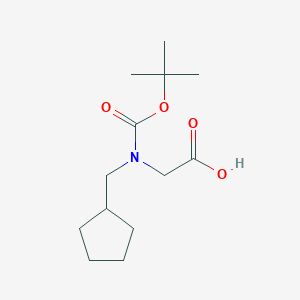

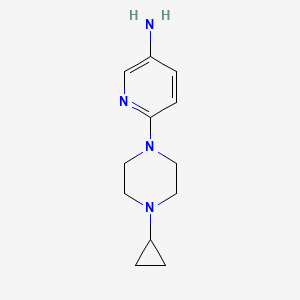

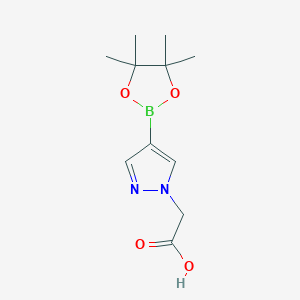

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B1467706.png)

![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1467714.png)

![4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine](/img/structure/B1467716.png)